molecular formula C6H5Cl2FN2O B1295810 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine CAS No. 35622-80-1

3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

Cat. No. B1295810
CAS RN: 35622-80-1
M. Wt: 211.02 g/mol
InChI Key: XBFLRBRESHZOLD-UHFFFAOYSA-N
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Description

The compound "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine" is a chemically synthesized molecule that is likely to be of interest due to its potential applications in pharmaceuticals and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help infer the properties and synthesis of "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine".

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions including substitution, nitration, and ammoniation processes . For instance, the synthesis of "3-methoxy-5,6-diamino-2-nitropyridine" was achieved from "3,5-dichloropyridine" through a series of reactions including substitution and ammoniation . Similarly, "4-amino-3,5-dichloro-6-fluoropyridine-2-ol" was synthesized from "3,5-dichloro-2,4,6-trifluoropyridine" using amine substitution and hydroxy substitution . These methods could potentially be adapted for the synthesis of "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine".

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and X-ray diffraction . For example, the crystal structure of "5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine" was confirmed by X-ray diffraction . These techniques could be employed to determine the molecular structure of "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine".

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the presence of substituents on the pyridine ring. For instance, the reaction activity of "3-methoxy-5-chloro-2,6-dinitropyridine" was analyzed, indicating that different substituents can affect the overall reactivity of the compound . This suggests that the specific substituents on "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine" would play a crucial role in its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as their optical properties, can be studied using UV-vis absorption and fluorescence spectroscopy . The effects of different solvents on the emission spectra of these compounds can also provide valuable information about their behavior in various environments . Additionally, computational techniques like DFT can be used to predict properties such as molecular stability, charge distribution, and electronic properties . These methods could be applied to "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine" to gain a comprehensive understanding of its properties.

Scientific Research Applications

Environmental Science: Biodegradation of Fluroxypyr in Soils

  • Methods of Application : The study investigated the effects of soil microbe, soil type, dissolved organic matter (DOM), temperature, soil moisture, and surfactant on fluroxypyr degradation in soils . Application of DOM derived from sludge and straw to fluroxypyr-contaminated soils increased degradation of fluroxypyr .
  • Results or Outcomes : Environmental factors such as temperature, moisture, soil microbe and soil type could affect the rate of fluroxypyr dissipation . Also, the microorganism affected the degradation of fluroxypyr . Analysis by gas chromatography-mass revealed that the reaction in soils might include the removal of 1-methylheptyl ester to generate fluroxypyr acid (4-amino-3,5-dichloro-6-fluoro-2-pyridiny) .

Synthesis of Fluorinated Pyridines

  • Summary of Application : Fluorinated pyridines are of interest due to their unique physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues, and a selective synthesis of fluoropyridines remains a challenging problem .
  • Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
  • Results or Outcomes : The presence of fluorine and pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .

Synthesis of Quinoline Derivatives

  • Summary of Application : Quinoline derivatives have shown promising results in the field of medicinal chemistry .
  • Methods of Application : Aniline, phenanthrene aldehydes, and vinyl pyrrolidone were taken as starting materials, applying amino Diel–Alder reactions .
  • Results or Outcomes : Their in vitro antimicrobial potential was evaluated against various bacterial strains by micro broth dilution assay method .

Synthesis of Trifluoromethylpyridines

  • Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of Fluorinated Pyrroles

  • Summary of Application : Fluorinated pyrroles are used in the synthesis of more complex pharmaceutical and biologically active compounds .
  • Methods of Application : The synthesis involves the reaction of nucleophilic substitution from pentafluoropyridine and sodium azide .
  • Results or Outcomes : The 3,5-difluoro-2,4,6-trinitren has been obtained further from this compound and investigated by IR-spectroscopy .

Safety And Hazards

The safety information for 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H413 (May cause long lasting harmful effects to aquatic life) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

3,5-dichloro-2-fluoro-6-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2FN2O/c1-12-6-3(8)4(10)2(7)5(9)11-6/h1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFLRBRESHZOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=C1Cl)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957000
Record name 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

CAS RN

35622-80-1
Record name 4-Pyridinamine, 3,5-dichloro-2-fluoro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035622801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluroxypyr-2-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
European Food Safety Authority (EFSA)… - EFSA …, 2019 - Wiley Online Library
The applicant Dow AgroSciences submitted a request to the competent national authority in Germany to evaluate the confirmatory data that were identified for fluroxypyr in the …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFS Authority, M Anastassiadou, A Brancato… - EFSA Journal, 2019 - ncbi.nlm.nih.gov
The applicant Dow AgroSciences submitted a request to the competent national authority in Germany to evaluate the confirmatory data that were identified for fluroxypyr in the …
Number of citations: 1 www.ncbi.nlm.nih.gov
EFSA (European Food Safety Authority)… - EFSA …, 2020 - Wiley Online Library
In accordance with Article 6 of Regulation ( EC ) No 396/2005, the applicant Landesanstalt für Landwirtschaftund Gartenbau ( LLG ) submitted two applications to the competent national …
Number of citations: 12 efsa.onlinelibrary.wiley.com

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